![molecular formula C15H21ClOSi B14891653 [3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)
[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is a chemical compound with a unique structure that combines a chlorinated aromatic ring with a trimethylsilyl-protected alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and propargyl bromide.
Reaction Conditions: The phenol is first deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with propargyl bromide to form the propargyloxy derivative.
Trimethylsilylation: The final step involves the protection of the alkyne group by reacting it with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Nitro derivatives, bromo derivatives.
科学的研究の応用
[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research
特性
分子式 |
C15H21ClOSi |
|---|---|
分子量 |
280.86 g/mol |
IUPAC名 |
[4-(3-chloro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-12-13(8-7-9-14(12)16)10-11-15(2,3)17-18(4,5)6/h7-9H,1-6H3 |
InChIキー |
SYMCKRIVSYMHHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C#CC(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


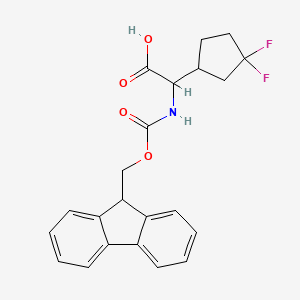
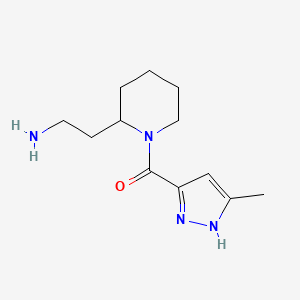

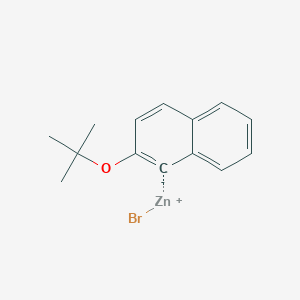
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
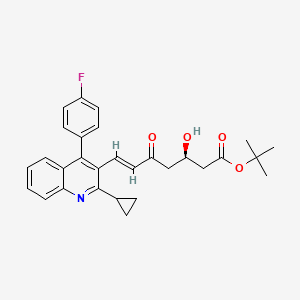
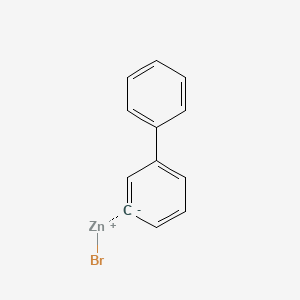
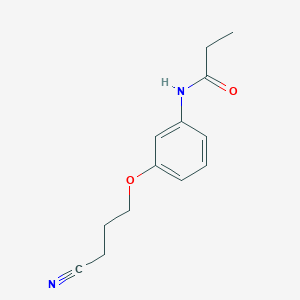
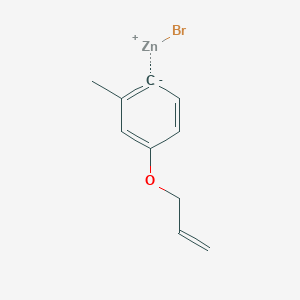
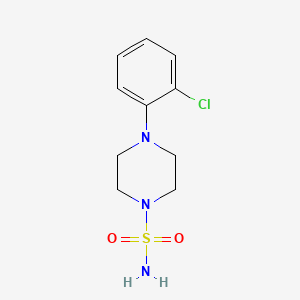

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)

